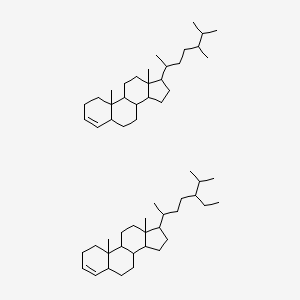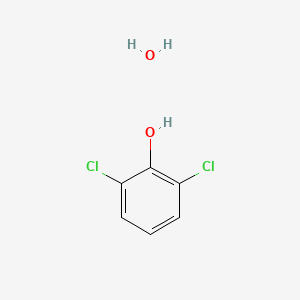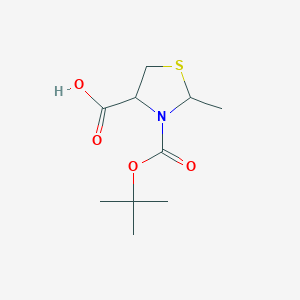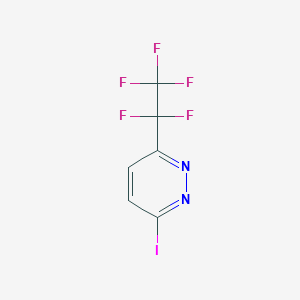
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH is a synthetic peptide composed of multiple amino acids. This compound is characterized by its unique sequence, which includes both standard and non-standard amino acids, such as 2-thiophene (2Thi) and xiHyp (xiHyp).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection Steps: Protecting groups on the amino acids are removed using reagents like TFA.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity.
化学反应分析
Types of Reactions
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Halogenating agents like NBS for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated thiophene derivatives.
科学研究应用
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH involves its interaction with specific molecular targets. The arginine residues may facilitate binding to negatively charged cell membranes, while the thiophene groups can participate in redox reactions. The peptide may modulate signaling pathways and protein-protein interactions, leading to its biological effects.
相似化合物的比较
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-2Thi-DL-Arg-OH: can be compared with other synthetic peptides with similar sequences:
H-DL-Arg-DL-Arg-DL-Hyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, resulting in different chemical reactivity.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-Ser-DL-Phe-DL-Arg-OH: Lacks thiophene groups, affecting its redox properties.
H-DL-Arg-DL-Arg-DL-xiHyp-DL-Pro-Gly-DL-2Thi-DL-Ser-DL-Phe-DL-Arg-OH: Contains only one thiophene group, altering its chemical behavior.
The unique combination of amino acids and functional groups in This compound
属性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMPJSHNJQEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)

